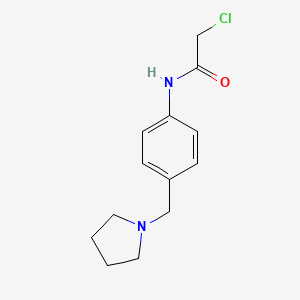

2-Chloro-N-(4-pyrrolidin-1-ylméthyl-phényl)-acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structures, and biological activities, which can be informative for understanding the properties and potential uses of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Synthesis Analysis

The synthesis of related N-aryl substituted acetamide derivatives is described in the papers. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study involved the linear synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by various spectroscopic methods . These methods and characterizations can be considered analogous to the potential synthesis route and analysis one might employ for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structures of two C,N-disubstituted acetamides were determined, revealing the importance of hydrogen bonding and halogen interactions in the formation of complex molecular sheets . These structural insights are relevant to understanding how the molecular structure of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide might influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other compounds can lead to the formation of various products. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines resulted in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These findings suggest that 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide could also participate in similar reactions, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The studies provide data on the cytotoxicity of synthesized compounds on various cell lines, indicating their potential as anticancer agents . Additionally, the crystallographic analysis helps in understanding the solid-state properties and intermolecular interactions of these compounds . These properties are essential for predicting the behavior of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide in different environments and for its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Développement d'agents antituberculeux

La similitude structurelle de 2-Chloro-N-(4-pyrrolidin-1-ylméthyl-phényl)-acétamide avec les dérivés de la pyrazine suggère un potentiel en tant qu'agent antituberculeux. Les dérivés de la pyrazine ont montré une activité significative contre Mycobacterium tuberculosis avec des concentrations inhibitrices (IC) dans la plage micromolaire basse . Ce composé pourrait être synthétisé et évalué pour son efficacité contre la tuberculose, en particulier compte tenu du besoin urgent de nouveaux traitements contre les souches multi-résistantes de la bactérie.

Recherche sur les médicaments antifibrotiques

Des composés avec un groupe pyridinyle, similaire à celui présent dans This compound, ont été étudiés pour leurs activités antifibrotiques . Ces composés ont été trouvés pour inhiber l'expression du collagène et le contenu d'hydroxyproline dans le milieu de culture cellulaire, indiquant un développement potentiel en tant que nouveaux médicaments antifibrotiques. La recherche pourrait se concentrer sur la synthèse de dérivés de ce composé et l'évaluation de leur efficacité dans le traitement des maladies fibrotiques.

Propriétés

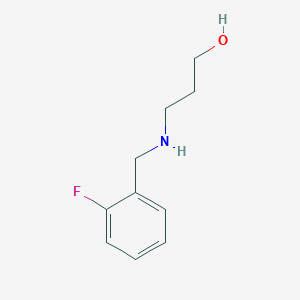

IUPAC Name |

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATUWUKFTXNDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)